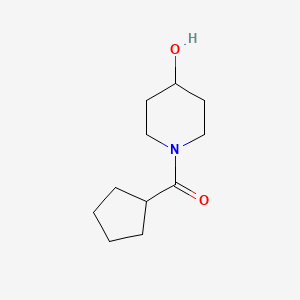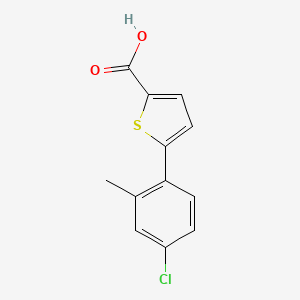
5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Descripción general
Descripción
“5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1099632-00-4. It has a linear formula of C12H9ClO2S . The compound has a molecular weight of 252.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(4-chloro-2-methylphenyl)-2-thiophenecarboxylic acid . The InChI code is 1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid can be used in the synthesis of various thiophene derivatives. For instance, the nitration of related thiophene compounds has been shown to yield nitro derivatives, illustrating the reactivity of thiophene structures in chemical synthesis (Shvedov et al., 1973).
- In another example, thiophene-2-carboxylic acids have been utilized to generate dialkoxythiophene-2-carboxylic acids, which have potential applications in organic synthesis (Corral & Lissavetzky, 1984).
Chemical Reactions and Properties
- The compound is also involved in acylaminomethylation reactions, demonstrating its utility in creating methyl derivatives for potential use in pharmaceutical or material sciences (Gol'dfarb et al., 1986).
- The mass spectrometric analysis of thiophene-2-carboxylic acids reveals insights into their fragmentation patterns, which is critical for understanding their chemical behavior and potential applications in analytical chemistry (Fisichella et al., 1982).
Potential Pharmacological Applications
- Thiophene derivatives, including this compound, have been explored for their potential in drug synthesis and pharmacological activities. For example, novel derivatives were synthesized and evaluated for antitubercular activity, indicating potential use in treating tuberculosis (Marvadi et al., 2020).
- Additionally, substituted thiophene derivatives have shown potential as anti-inflammatory agents, highlighting the pharmaceutical significance of this compound (Radwan et al., 2009).
Material Science and Organic Chemistry
- The compound's utility extends to material science and organic chemistry, where it can be used to create various thiophene-based compounds with potential applications in these fields. For example, its role in synthesizing arotinolol hydrochloride illustrates its versatility in organic synthesis (Hongbin et al., 2011).
Mecanismo De Acción
Mode of Action
The mode of action of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid is currently unknown . The compound’s interaction with its targets and any resulting changes would be determined once the targets have been identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be described once the mode of action and the biochemical pathways are known.
Análisis Bioquímico
Biochemical Properties
5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory and antimicrobial properties . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJHHRVOBRJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655921 | |
| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099632-00-4 | |
| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


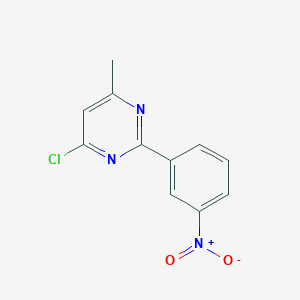

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)
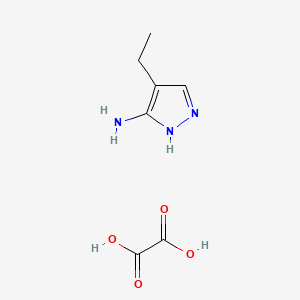
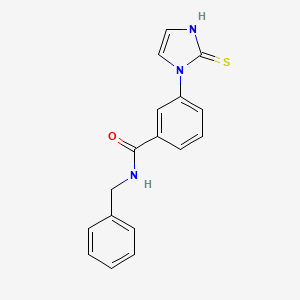
![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)

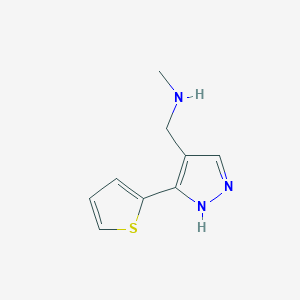

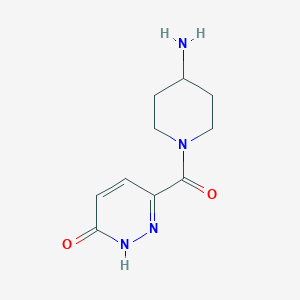
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
